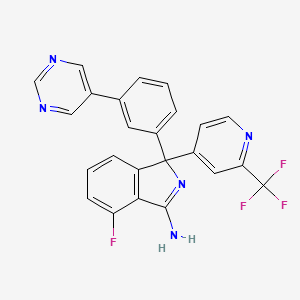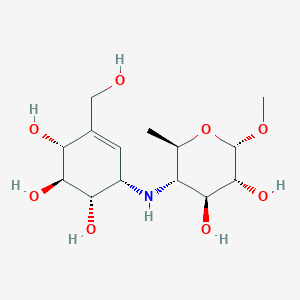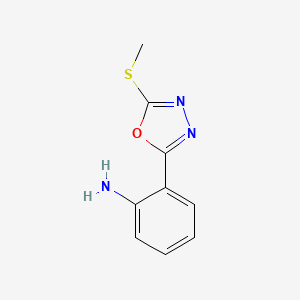![molecular formula C₃₀H₂₇N₅O₇ B1148195 [7R-(7α,8β,9α,10α)]-2'-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine CAS No. 66183-61-7](/img/new.no-structure.jpg)
[7R-(7α,8β,9α,10α)]-2'-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a guanosine moiety. It is primarily studied for its potential biological activities and its role in chemical carcinogenesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine typically involves several steps:
Starting Materials: The synthesis begins with benzo[a]pyrene, a well-known PAH, and 2’-deoxyguanosine.
Hydroxylation: Benzo[a]pyrene undergoes hydroxylation to introduce hydroxyl groups at specific positions, forming 7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyrene.
Coupling Reaction: The hydroxylated benzo[a]pyrene is then coupled with 2’-deoxyguanosine through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. Typically, it is synthesized in research laboratories under controlled conditions to ensure purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Modified guanosine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used to study the reactivity of PAHs and their derivatives. It serves as a model compound for understanding the behavior of similar structures under various chemical conditions.
Biology
Biologically, [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is studied for its interactions with DNA. It is known to form adducts with DNA, which can lead to mutations and potentially carcinogenesis.
Medicine
In medicine, research focuses on the compound’s role in cancer development. It is used to understand how PAH-DNA adducts contribute to the initiation and progression of cancer.
Industry
While not widely used industrially, the compound’s synthesis and reactions provide insights into the handling and modification of PAHs, which are relevant in environmental and industrial chemistry.
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. These adducts can interfere with DNA replication and repair processes, leading to mutations. The molecular targets include guanine bases in DNA, where the compound forms covalent bonds, disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
Benzo[a]pyrene: A parent compound with similar carcinogenic properties.
7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene: Another derivative with known tumorigenic activity.
2’-Deoxyguanosine Adducts: Various adducts formed with other PAHs.
Uniqueness
[7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is unique due to its specific hydroxylation pattern and the presence of a guanosine moiety. This structure allows it to form specific DNA adducts that are distinct from those formed by other PAHs, providing unique insights into its biological activity and potential carcinogenicity.
This detailed overview should give you a comprehensive understanding of [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine, its synthesis, reactions, applications, and how it compares to similar compounds
属性
CAS 编号 |
66183-61-7 |
|---|---|
分子式 |
C₃₀H₂₇N₅O₇ |
分子量 |
569.56 |
同义词 |
2’-deoxy-N-[(7R,8S,9S,10S)-7,8,9,10-Tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl]-guanosine; Benzo[a]pyrene, guanosine deriv.; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)

